Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate
Overview
Description
Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol . It is also known by its IUPAC name, ethyl 2-(3-nitropyridin-2-yl)acrylate . This compound is characterized by the presence of a nitropyridine ring and an acrylate ester group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate typically involves the reaction of 3-nitropyridine-2-carbaldehyde with ethyl acrylate in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amino derivative.
Substitution: Introduction of various substituents such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acrylate ester can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-nitrophenyl)prop-2-enoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Methyl 2-(3-nitropyridin-2-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-nitropyridin-2-yl)prop-2-enoate: Similar structure but with the nitro group at the 4-position of the pyridine ring.
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-16-10(13)7(2)9-8(12(14)15)5-4-6-11-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOULMXZPCFYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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